molecular formula C19H18ClN3O5S B1631645 5-R-Rivaroxaban CAS No. 865479-71-6

5-R-Rivaroxaban

Katalognummer: B1631645
CAS-Nummer: 865479-71-6
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: KGFYHTZWPPHNLQ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-R-Rivaroxaban is the R-enantiomer of Rivaroxaban . Rivaroxaban is an anticoagulant that presents as a mechanism of action the direct and selective inhibition of activated coagulation factor X (FXa) and has a chiral center in its molecular structure . It is used to treat or prevent blood clots (venous thromboembolism, or VTE) .


Synthesis Analysis

An alternative synthesis method of rivaroxaban has been developed with an overall yield of 24%, and diminished reaction times . An efficient and facile synthetic method to synthesize rivaroxaban (1) in 39% global yield from ®-2-(chloromethyl)oxirane over six steps using a Goldberg coupling reaction as a key step .


Molecular Structure Analysis

Rivaroxaban has a chiral center in its molecular structure, but only the (S)-Rivaroxaban enantiomer presents pharmacological activity . The spatial conformation of a molecule is closely connected to its interaction with the human body .


Chemical Reactions Analysis

Rivaroxaban inhibits endogenous FXa more potently in human and rabbit plasma (IC 21 nM) than rat plasma (IC 290 nM). It demonstrates anticoagulant effects in human plasma, doubling prothrombin time (PT) and activates partial thromboplastin time at 0.23 and 0.69 μM, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: Molecular Formula: C19H18ClN3O5S, Molecular Weight: 435.88 . It is a solid substance with high oral bioavailability (80–100 %) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food .

Wissenschaftliche Forschungsanwendungen

Behandlung von tiefer Venenthrombose (TVT) und Lungenembolie (LE)

Rivaroxaban ist ein direkter Faktor-Xa-Inhibitor, der zur Behandlung von tiefer Venenthrombose (TVT, ein Blutgerinnsel im Bein) und Lungenembolie (LE, ein Blutgerinnsel in der Lunge) eingesetzt wird .

Prävention von Blutgerinnseln bei Vorhofflimmern nach einer Operation

Rivaroxaban wird auch zur Vorbeugung von Blutgerinnseln bei Vorhofflimmern nach einer Hüft- oder Knieoperation eingesetzt .

Verbesserung der Löslichkeit

Rivaroxaban leidet unter einer schlechten Löslichkeit, die seine breitere Anwendung behindert. Eutektika von Rivaroxaban mit verschiedenen Säuren haben jedoch eine signifikante Verbesserung der Löslichkeit von Rivaroxaban gezeigt .

Verbesserte Bioverfügbarkeit

Eine pharmakokinetische In-vivo-Studie wurde für Rivaroxaban mit Kaffeesäure (CAA) und Zimtsäure (CA) an Ratten durchgeführt, die eine 1,5- bzw. 1,4-fache Steigerung der relativen Bioverfügbarkeit für Rivaroxaban-CAA bzw. Rivaroxaban-CA zeigte .

Verbesserte Stabilität

Stabilitätsstudien wurden für alle Eutektika durchgeführt, die eine hervorragende Stabilität über sechs Monate unter beschleunigten Bedingungen (40 °C und 75 %) und zwölf Monate unter Langzeitbedingungen (30 °C und 60 % RH) zeigten .

Behandlung und Vorbeugung von thromboembolischen Erkrankungen

Rivaroxaban wird zur Behandlung und Vorbeugung von thromboembolischen Erkrankungen eingesetzt . Es zeigt eine vorhersehbare Pharmakokinetik und Pharmakodynamik und erfordert daher im Gegensatz zu Vitamin-K-Antagonisten (z. B. Warfarin) keine routinemäßige Gerinnungsüberwachung .

Geringeres Potenzial für Arzneimittel- und Nahrungsmittel-Wechselwirkungen

Rivaroxaban hat im Vergleich zu Warfarin ein geringeres Potenzial für Arzneimittel- und Nahrungsmittel-Wechselwirkungen .

Risikominderung schwerer Blutungen

Rivaroxaban senkte das Risiko schwerer Blutungen im Vergleich zur konventionellen Behandlung .

Wirkmechanismus

Target of Action

5-R-Rivaroxaban, commonly known as Rivaroxaban, is an anticoagulant and the first orally active direct factor Xa inhibitor . Its primary target is Factor Xa, a coagulation factor that plays a central role in the coagulation cascade . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa) .

Mode of Action

Rivaroxaban competitively inhibits free and clot-bound factor Xa . By blocking the activity of Factor Xa, Rivaroxaban prevents thrombin generation, thereby exerting its anticoagulant effect . This inhibition of Factor Xa activity by Rivaroxaban is closely correlated with its plasma concentration .

Biochemical Pathways

Rivaroxaban affects the coagulation pathway by inhibiting Factor Xa. Factor Xa occupies a central position in the coagulation cascade, being activated by both the intrinsic and extrinsic coagulation pathways . By inhibiting Factor Xa, Rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thus preventing the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban exhibits predictable pharmacokinetics. It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The oral bioavailability of Rivaroxaban is high (80–100%) for the 10 mg tablet . Elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Result of Action

The primary result of Rivaroxaban’s action is anticoagulation, which is achieved by inhibiting Factor Xa and thus preventing thrombin generation . This leads to a reduction in the formation of fibrin clots, thereby preventing thromboembolic events .

Action Environment

Environmental factors such as diet and concomitant medications can influence the action of Rivaroxaban. Furthermore, the pharmacokinetics of Rivaroxaban is consistent across a broad range of different patient populations studied , suggesting that individual patient characteristics may also influence its action.

Safety and Hazards

Rivaroxaban can cause you to bleed more easily. Call your doctor at once if you have signs of bleeding such as: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual bleeding); pain, swelling, new drainage, or excessive bleeding from a wound . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Biochemische Analyse

Biochemical Properties

5-R-Rivaroxaban competitively inhibits free and clot-bound Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin . By inhibiting Factor Xa, this compound disrupts the coagulation cascade, reducing thrombin generation and clot formation .

Cellular Effects

This compound has been reported to cause some side effects at the cellular level. These include bleeding, feeling dizzy or faint, and changes in some blood tests . It’s also been reported to cause tiredness and lack of energy, shortness of breath, noticeable heartbeats (heart palpitations), and paler than usual skin .

Molecular Mechanism

This compound works by blocking the activity of the clotting protein Factor Xa . This inhibition interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade, inhibiting both thrombin formation and the development of thrombi .

Temporal Effects in Laboratory Settings

This compound has a predictable pharmacokinetic and pharmacodynamic profile. It has a rapid onset of action within 2–4 hours and a half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, one study found that oral administration of rivaroxaban to cats was safe and well tolerated over a range of doses .

Metabolic Pathways

This compound is metabolized via cytochrome P450 (CYP) 3A4 and CYP2J2, as well as by CYP-independent mechanisms . It has a dual mode of elimination; two-thirds of the drug undergoes metabolic degradation in the liver, half of which is excreted via the kidneys and half via the hepatobiliary route .

Transport and Distribution

This compound is partially excreted by the kidneys, accounting for one-third of the overall elimination of unchanged active drug . It is also a substrate of P-glycoprotein, which can affect its distribution within the body .

Eigenschaften

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468042
Record name 5-R-Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865479-71-6
Record name Rivaroxaban, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-R-Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVAROXABAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-R-Rivaroxaban
Reactant of Route 2
Reactant of Route 2
5-R-Rivaroxaban
Reactant of Route 3
Reactant of Route 3
5-R-Rivaroxaban
Reactant of Route 4
Reactant of Route 4
5-R-Rivaroxaban
Reactant of Route 5
Reactant of Route 5
5-R-Rivaroxaban
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-R-Rivaroxaban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.